![molecular formula C15H30O5Si B14452644 Decanedioic acid, 3-[(trimethylsilyl)oxy]-, dimethyl ester CAS No. 76745-07-8](/img/structure/B14452644.png)
Decanedioic acid, 3-[(trimethylsilyl)oxy]-, dimethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of decanedioic acid, 3-[(trimethylsilyl)oxy]-, dimethyl ester typically involves the esterification of decanedioic acid with methanol in the presence of an acid catalyst, followed by the introduction of the trimethylsilyl group. The reaction conditions often include:
Esterification: Decanedioic acid is reacted with methanol in the presence of sulfuric acid or another strong acid as a catalyst. The reaction is typically carried out under reflux conditions to drive the reaction to completion.
Silylation: The resulting dimethyl ester is then treated with trimethylsilyl chloride in the presence of a base such as pyridine or triethylamine. This step introduces the trimethylsilyl group, resulting in the formation of this compound.
Industrial Production Methods
Industrial production methods for this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.
化学反応の分析
Types of Reactions
Decanedioic acid, 3-[(trimethylsilyl)oxy]-, dimethyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield decanedioic acid and methanol.
Oxidation: The compound can be oxidized to introduce additional functional groups or to break down the molecule into smaller fragments.
Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis can be carried out using hydrochloric acid or sulfuric acid, while basic hydrolysis can be performed using sodium hydroxide or potassium hydroxide.
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used to replace the trimethylsilyl group.
Major Products Formed
Hydrolysis: Decanedioic acid and methanol.
Oxidation: Depending on the conditions, products can include smaller carboxylic acids, aldehydes, or ketones.
Substitution: Products will vary based on the nucleophile used but can include derivatives with amine, alcohol, or thiol groups.
科学的研究の応用
Decanedioic acid, 3-[(trimethylsilyl)oxy]-, dimethyl ester has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of other silylated compounds.
Biology: The compound can be used in the study of metabolic pathways involving fatty acids and their derivatives.
Industry: It can be used in the production of polymers and resins, where the silyl group imparts desirable properties such as increased hydrophobicity and thermal stability.
作用機序
The mechanism of action of decanedioic acid, 3-[(trimethylsilyl)oxy]-, dimethyl ester depends on its specific application. In general, the trimethylsilyl group can protect reactive hydroxyl groups during chemical reactions, preventing unwanted side reactions. The ester groups can undergo hydrolysis to release decanedioic acid, which can then participate in various metabolic or chemical pathways.
類似化合物との比較
Similar Compounds
Decanedioic acid, dimethyl ester: This compound lacks the trimethylsilyl group and is more prone to hydrolysis.
Trimethylsilyl esters of other dicarboxylic acids: These compounds have similar protective properties but differ in the length and structure of the carbon chain.
Uniqueness
Decanedioic acid, 3-[(trimethylsilyl)oxy]-, dimethyl ester is unique due to the presence of both ester and trimethylsilyl groups. This combination provides a balance of reactivity and stability, making it useful in a variety of chemical and industrial applications.
特性
CAS番号 |
76745-07-8 |
|---|---|
分子式 |
C15H30O5Si |
分子量 |
318.48 g/mol |
IUPAC名 |
dimethyl 3-trimethylsilyloxydecanedioate |
InChI |
InChI=1S/C15H30O5Si/c1-18-14(16)11-9-7-6-8-10-13(12-15(17)19-2)20-21(3,4)5/h13H,6-12H2,1-5H3 |
InChIキー |
PYIVFYBFMSDVHK-UHFFFAOYSA-N |
正規SMILES |
COC(=O)CCCCCCC(CC(=O)OC)O[Si](C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



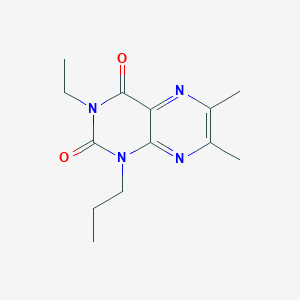
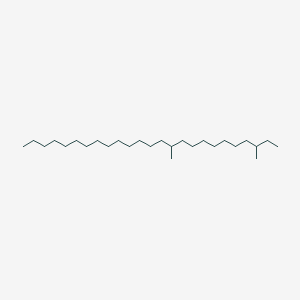

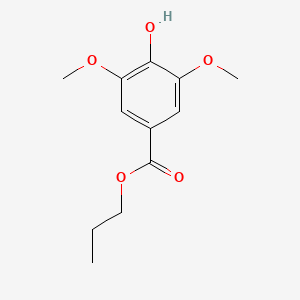


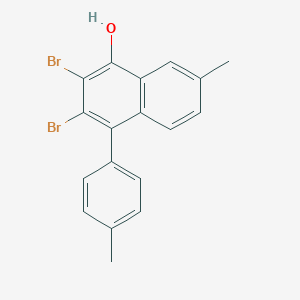
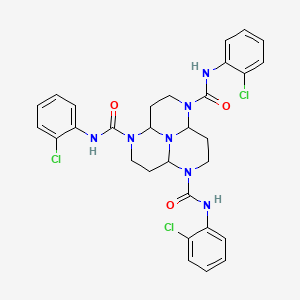
![(4,6-Dichloro-[1,3,5]triazin-2-yl)-(1,1-dimethyl-butyl)-amine](/img/structure/B14452618.png)

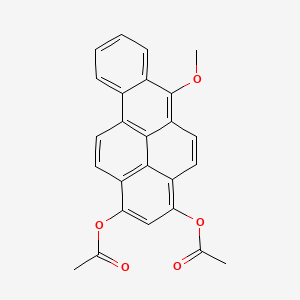
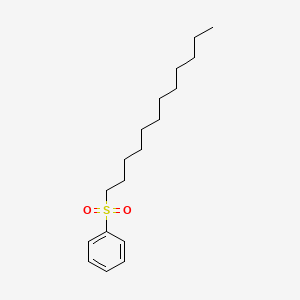
![2-[(2,3-Dimethoxyphenyl)methyl]-4,5-dihydro-1H-imidazole](/img/structure/B14452656.png)
